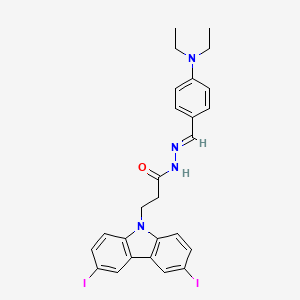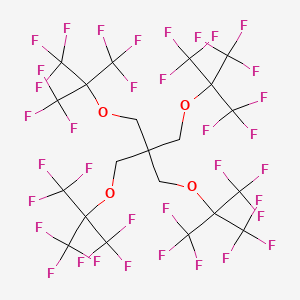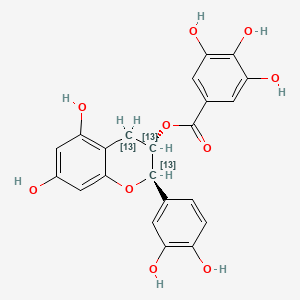
N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Derivative: Starting with 3,6-diiodo-9H-carbazole, the compound can be functionalized through halogenation or other substitution reactions.
Preparation of the Benzylidene Component: The 4-(diethylamino)benzaldehyde can be synthesized through standard aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the benzylidene component with the carbazole derivative in the presence of a hydrazide group under controlled conditions, such as refluxing in ethanol with an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the carbazole ring.
Reduction: Reduction reactions could target the imine bond in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might serve as a ligand, facilitating the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-dichloro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
The unique combination of diethylamino and diiodo groups in N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide may confer specific electronic and steric properties that make it particularly useful in certain applications, such as in the development of fluorescent probes or as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C26H26I2N4O |
|---|---|
Peso molecular |
664.3 g/mol |
Nombre IUPAC |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H26I2N4O/c1-3-31(4-2)21-9-5-18(6-10-21)17-29-30-26(33)13-14-32-24-11-7-19(27)15-22(24)23-16-20(28)8-12-25(23)32/h5-12,15-17H,3-4,13-14H2,1-2H3,(H,30,33)/b29-17+ |
Clave InChI |
UWJWVSQDIRTLTC-STBIYBPSSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
